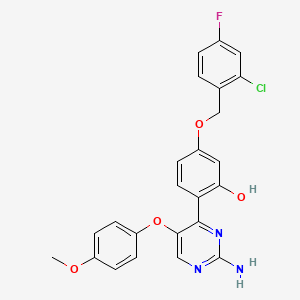![molecular formula C19H17N3O3 B2615105 2-methyl-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105204-05-4](/img/structure/B2615105.png)
2-methyl-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups, including a methyl group, a p-tolyl group (which is a toluene derivative), an oxadiazole ring (a heterocyclic ring containing two oxygen atoms and two nitrogen atoms), and a benzo[b][1,4]oxazin-3(4H)-one moiety (a type of benzoxazine derivative). These groups could potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring and the attachment of the p-tolyl group. The exact synthesis process would depend on the starting materials and the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the benzo[b][1,4]oxazin-3(4H)-one moiety could potentially influence the compound’s shape and electronic structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The oxadiazole ring and the p-tolyl group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure .Wissenschaftliche Forschungsanwendungen
Photolysis of 1,3,4-Oxadiazoles in Alcohols
Research demonstrates the photochemical behavior of 1,3,4-oxadiazoles in alcohols, leading to the formation of compounds such as benzoic acid ester and benzonitrile imine through a process of heterolytic addition followed by cycloelimination. This study sheds light on the intricate photochemical transformations possible with oxadiazole derivatives, which may have implications for the synthesis and modification of related chemical structures (Tsuge, Oe, & Tashiro, 1977).
Corrosion Inhibition Properties
Oxadiazole derivatives have been evaluated for their ability to inhibit corrosion on mild steel surfaces in acidic environments. The study illustrates the protective layer formation by these compounds, highlighting their potential as corrosion inhibitors in industrial applications. This property is particularly relevant for compounds with a similar structural framework, suggesting a possible application area for 2-methyl-4-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Antioxidant Properties
The synthesis of benzoxazinyl derivatives and their evaluation for antimicrobial and antioxidant activities reveal the potential of oxadiazole compounds in medical and pharmaceutical research. These findings suggest that similar compounds could be explored for their biological activities, providing a basis for further studies on their therapeutic potential (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Electroluminescent Device Applications
Research into 1,3,4-oxadiazole derivatives containing alkoxy chains indicates their utility in electroluminescent devices. These compounds exhibit promising optical and electrochemical properties, making them suitable for use as electron-transporting materials in light-emitting diodes (LEDs). This application demonstrates the versatility of oxadiazole derivatives in materials science, particularly in the development of electronic and photonic devices (Zhang, Tang, Zhang, Li, & Tian, 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-4-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-12-7-9-14(10-8-12)18-20-17(25-21-18)11-22-15-5-3-4-6-16(15)24-13(2)19(22)23/h3-10,13H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZRRGBLFGQBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2O1)CC3=NC(=NO3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

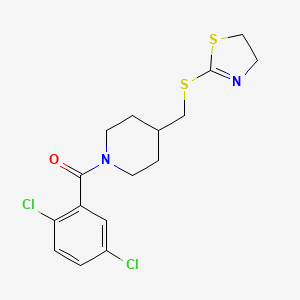

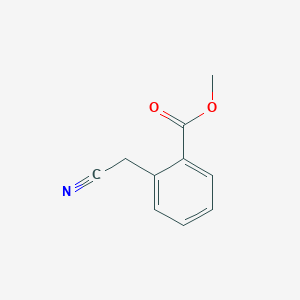
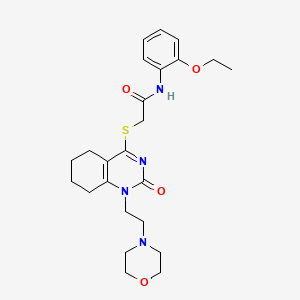
![diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2615030.png)
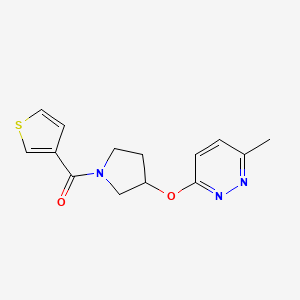
![2-(4-methoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2615035.png)

![1-Piperidin-1-yl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-ethanone](/img/structure/B2615038.png)
![(E)-2-Cyano-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-phenylprop-2-enamide](/img/structure/B2615039.png)
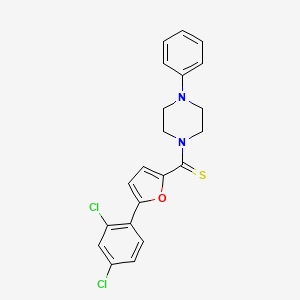
![Methyl 2-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]acetate](/img/structure/B2615042.png)
![3-[(4-Methylphenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine](/img/structure/B2615043.png)
